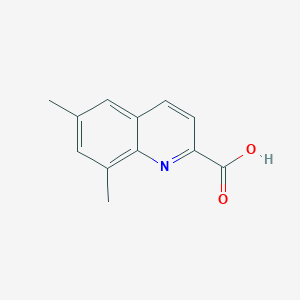
6,8-Dimethylquinoline-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-二甲基喹啉-2-羧酸是一种具有喹啉骨架的杂环芳香族化合物。该化合物的特点是在喹啉环的第6位和第8位有两个甲基,在第2位有一个羧酸基。 喹啉衍生物,包括6,8-二甲基喹啉-2-羧酸,因其独特的化学性质而被用于医药和工业化学的各种应用 .
准备方法
合成路线和反应条件
喹啉衍生物的合成,包括6,8-二甲基喹啉-2-羧酸,可以通过多种方法实现。 一些经典的合成路线包括Gould-Jacobs反应、Friedländer反应、Pfitzinger反应、Skraup反应、Doebner von Miller反应和Conrad-Limpach反应 。这些方法涉及在特定条件下对合适的先驱体进行环化,通常使用催化剂和溶剂来促进反应。
工业生产方法
喹啉衍生物的工业生产通常涉及经典合成路线的优化版本。这些方法旨在最大限度地提高产率和纯度,同时最大限度地减少对环境的影响。 绿色化学方法,如无溶剂反应、微波辅助合成和可回收催化剂的使用,越来越多地被应用于工业环境中 .
化学反应分析
反应类型
6,8-二甲基喹啉-2-羧酸会发生多种化学反应,包括:
氧化: 该反应可以引入额外的官能团或修饰现有的官能团。
还原: 该反应可以将羧酸基还原为醇或其他衍生物。
取代: 该反应可以将喹啉环上的氢原子替换为其他取代基。
常见试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的各种亲核试剂。 反应条件通常包括控制温度、特定溶剂和催化剂,以确保所需的转化 .
主要形成的产物
这些反应形成的主要产物取决于所用试剂和条件。 例如,6,8-二甲基喹啉-2-羧酸的氧化可以生成喹啉-2,3-二羧酸,而还原可以生成6,8-二甲基喹啉-2-甲醇 .
科学研究应用
6,8-二甲基喹啉-2-羧酸在科学研究中有广泛的应用:
化学: 它作为合成更复杂的喹啉衍生物的构建块。
生物学: 它被用于研究酶相互作用,并作为生物测定的探针。
医药: 喹啉衍生物因其药理活性而闻名,包括抗癌、抗菌和抗炎特性.
工业: 它被用于生产染料、颜料和其他工业化学品.
作用机制
6,8-二甲基喹啉-2-羧酸的作用机制涉及它与特定分子靶标(如酶和受体)的相互作用。该化合物可以抑制或激活这些靶标,从而导致各种生物效应。 所涉及的途径通常包括细胞信号传导和代谢过程的调节 .
相似化合物的比较
类似化合物
一些类似的化合物包括:
- 7,8-二甲基喹啉-2-羧酸
- 6,7-二甲基喹啉-3-羧酸
- 2,8-二甲基喹啉-3-羧酸乙酯
独特性
6,8-二甲基喹啉-2-羧酸因其独特的取代模式而独一无二,这赋予了它独特的化学和生物特性。 这种独特性使其在其他喹啉衍生物可能没有那么有效的特定应用中具有价值 .
生物活性
6,8-Dimethylquinoline-2-carboxylic acid is a compound belonging to the quinoline family, which is known for its diverse biological activities. Its unique structure, characterized by methyl groups at the 6 and 8 positions and a carboxylic acid group at the 2 position, influences its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H11NO2, with a molecular weight of approximately 201.22 g/mol. The presence of functional groups such as the carboxylic acid enhances its solubility and reactivity, making it a candidate for various biological applications.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study highlighted that modifications in the quinoline structure can lead to varying degrees of activity against pathogens such as Mycobacterium tuberculosis (Mtb). Specifically, compounds similar to this compound have shown promising results in inhibiting Mtb's growth through mechanisms involving DNA gyrase inhibition .
Antimalarial Activity
Quinoline derivatives are also recognized for their antimalarial effects. The structural modifications in these compounds can enhance their potency against Plasmodium falciparum, the causative agent of malaria. Studies have demonstrated that certain derivatives exhibit micromolar potency against both chloroquine-sensitive and resistant strains . The mechanism is primarily attributed to the inhibition of hematin crystallization, a critical process in the malaria life cycle.
Anticancer Potential
The oxidative stress induced by quinoline derivatives has been linked to their anticancer properties. Compounds like this compound may generate reactive oxygen species (ROS), leading to apoptosis in cancer cells. This mechanism has been explored in various studies focusing on the cytotoxic effects of quinoline-based compounds on different cancer cell lines.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in bacterial and parasitic metabolism.
- DNA Interaction : Its ability to intercalate into DNA or inhibit DNA gyrase contributes to its antimicrobial effects.
- Oxidative Stress Induction : By generating ROS, it can induce cell death in cancerous cells.
Case Studies
属性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC 名称 |
6,8-dimethylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c1-7-5-8(2)11-9(6-7)3-4-10(13-11)12(14)15/h3-6H,1-2H3,(H,14,15) |
InChI 键 |
DDSQDBPEJGLRPY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C1)C=CC(=N2)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















